molecular formula C10H9NO3S B15161735 1-Methyl-6-(methylsulfanyl)-2H-3,1-benzoxazine-2,4(1H)-dione CAS No. 147079-48-9

1-Methyl-6-(methylsulfanyl)-2H-3,1-benzoxazine-2,4(1H)-dione

Cat. No.: B15161735
CAS No.: 147079-48-9
M. Wt: 223.25 g/mol
InChI Key: AIXDKSWRQNLKDE-UHFFFAOYSA-N
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Description

1-Methyl-6-(methylsulfanyl)-2H-3,1-benzoxazine-2,4(1H)-dione is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a dione moiety and a methylsulfanyl group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-6-(methylsulfanyl)-2H-3,1-benzoxazine-2,4(1H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with methyl isothiocyanate, followed by cyclization with phosgene or a phosgene equivalent. The reaction conditions often require the use of solvents such as dichloromethane or chloroform and may involve catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-6-(methylsulfanyl)-2H-3,1-benzoxazine-2,4(1H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Methyl-6-(methylsulfanyl)-2H-3,1-benzoxazine-2,4(1H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-6-(methylsulfanyl)-2H-3,1-benzoxazine-2,4(1H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-6-(methylsulfanyl)-2H-3,1-benzoxazine-2,4(1H)-dione is unique due to its benzoxazine ring fused with a dione moiety and the presence of a methylsulfanyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

CAS No.

147079-48-9

Molecular Formula

C10H9NO3S

Molecular Weight

223.25 g/mol

IUPAC Name

1-methyl-6-methylsulfanyl-3,1-benzoxazine-2,4-dione

InChI

InChI=1S/C10H9NO3S/c1-11-8-4-3-6(15-2)5-7(8)9(12)14-10(11)13/h3-5H,1-2H3

InChI Key

AIXDKSWRQNLKDE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)SC)C(=O)OC1=O

Origin of Product

United States

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